methyl 4,6-dibromo-1H-indole-2-carboxylate
Description
Methyl 4,6-dibromo-1H-indole-2-carboxylate is a halogenated indole derivative characterized by bromine substituents at positions 4 and 6 of the indole ring and a methyl ester group at position 2. The ethyl analog has a molecular formula of C₁₁H₉Br₂NO₂, a molecular weight of 347.00 g/mol, and is stored under inert conditions at 2–8°C due to its sensitivity . The methyl ester variant would differ in molecular weight (C₁₀H₇Br₂NO₂; theoretical MW 333.98 g/mol) and may exhibit altered solubility and reactivity due to the shorter alkyl chain. Bromine substituents enhance electrophilic reactivity, making such compounds valuable intermediates in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
methyl 4,6-dibromo-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTGSBYOSXXKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dibromo-1H-indole-2-carboxylate typically involves the bromination of indole derivatives followed by esterification. One common method includes the use of bromine in acetic acid to introduce bromine atoms at the 4 and 6 positions of the indole ring. The resulting dibromoindole is then esterified using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dibromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 4,6-dibromo-1H-indole-2-carboxylate is being investigated for its potential as a lead compound in drug development due to its diverse biological activities:
- Antiviral Activity: Recent studies have shown that derivatives of this compound can effectively inhibit HIV-1 integrase, an essential enzyme for viral replication. For instance, structural optimizations have led to compounds exhibiting IC50 values as low as 0.13 μM against HIV-1 integrase . The mechanism involves chelation of metal ions in the active site of the integrase enzyme.
- Antimicrobial Properties: The compound demonstrates significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Related studies report minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 µg/mL for indole derivatives with halogen substitutions enhancing their efficacy.
Biological Research
The compound is also being explored for its interactions with biological targets:
- Mechanism of Action: The presence of bromine atoms and the ester group enhances binding affinity to specific receptors and enzymes. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Industrial Applications
This compound finds utility in:
- Pharmaceutical Production: It serves as a building block in synthesizing more complex molecules used in drug formulations.
- Agrochemicals and Dyes: The compound's properties make it suitable for use in developing agrochemicals and colorants due to its stability and reactivity.
Case Study 1: HIV-1 Integrase Inhibition
A study focused on several indole derivatives, including this compound, demonstrated significant inhibition of HIV-1 integrase. The compound's ability to chelate metal ions was confirmed through binding mode analysis:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 0.13 | Integrase inhibition |
| Compound 3 | 12.41 | Integrase inhibition |
| Compound 20a | 0.13 | Enhanced binding interactions |
This study highlights the potential for further structural modifications to enhance antiviral efficacy .
Case Study 2: Antimicrobial Activity
In comparative studies on indole derivatives against bacterial strains like MRSA, this compound exhibited moderate to strong antibacterial properties. Compounds with halogen substitutions generally showed improved efficacy compared to non-halogenated counterparts.
Mechanism of Action
The mechanism of action of methyl 4,6-dibromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and ester group can enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4,6-Dibromo-1H-Indole-2-Carboxylate (CAS 704909-87-5)
Methyl 4,5-Dichloro-1H-Indole-2-Carboxylate (CAS 952958-53-1)
- Molecular Formula: C₁₀H₇Cl₂NO₂
- Molecular Weight : 260.08 g/mol
- Key Differences :
Ethyl 5-Fluoro-1H-Indole-2-Carboxylate Derivatives
- Synthesis: Prepared via condensation with sodium ethoxide in DMSO at 190°C . Key Differences:
- Fluoro substituent at position 5 introduces strong electron-withdrawing effects, altering reactivity in cross-coupling reactions.
- Ethyl ester group may improve thermal stability compared to methyl esters .
Ester Group Variations
- Key Observations :
- Methyl esters generally exhibit faster hydrolysis rates under basic conditions compared to ethyl or tert-butyl esters.
- Ethyl esters are more commonly reported in synthetic protocols due to balanced reactivity and stability .
Biological Activity
Methyl 4,6-dibromo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features two bromine atoms at the 4 and 6 positions of the indole ring, which significantly influence its chemical reactivity and biological activity. The presence of the ester group enhances its binding affinity to various molecular targets, potentially leading to diverse biological effects.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The bromine substituents are believed to enhance the compound's ability to interact with biological targets, potentially through mechanisms such as:
- Chelation : The indole core and carboxyl group can chelate metal ions in active sites of enzymes, which is crucial for their function .
- Binding Affinity : The compound's structure allows for improved binding to targets like HIV-1 integrase, where it can inhibit viral replication .
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. For instance, structural optimizations have led to compounds exhibiting IC50 values as low as 0.13 μM against HIV-1 integrase . These findings suggest that modifications to the indole structure can enhance antiviral efficacy.
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activities. This compound has shown promising results against various bacterial strains. In one study, related compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 µg/mL . The presence of halogen atoms like bromine has been linked to enhanced antibacterial effects.
Case Study 1: HIV-1 Integrase Inhibition
A study investigated the inhibitory effects of several indole derivatives on HIV-1 integrase. This compound was part of a series that demonstrated significant inhibition of the strand transfer process essential for viral replication. The binding mode analysis indicated that the compound effectively chelated metal ions in the active site of integrase, confirming its potential as an antiviral agent .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 0.13 | Integrase inhibition |
| Compound 3 | 12.41 | Integrase inhibition |
| Compound 20a | 0.13 | Enhanced binding interactions |
Case Study 2: Antimicrobial Activity
In a comparative study on various indole derivatives against bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), this compound exhibited moderate to strong antibacterial properties. The study highlighted that compounds with halogen substitutions generally showed improved antimicrobial efficacy compared to their non-halogenated counterparts .
Q & A
Q. What alternative bromination strategies avoid harsh reagents (e.g., Br₂ gas) while maintaining efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
